silane CAS No. 40195-28-6](/img/structure/B14669618.png)
[(1-Methoxy-2-phenylprop-1-en-1-yl)oxy](trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methoxy-2-phenylprop-1-en-1-yl)oxysilane is an organosilicon compound with the molecular formula C12H20O2Si. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxy-2-phenylprop-1-en-1-yl)oxysilane typically involves the reaction of 1-methoxy-2-phenylprop-1-en-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent moisture from interfering with the reaction. The product is then purified by distillation or chromatography.
Industrial Production Methods
On an industrial scale, the production of (1-Methoxy-2-phenylprop-1-en-1-yl)oxysilane follows similar synthetic routes but with optimized reaction conditions to increase yield and reduce production costs. Large-scale reactors and continuous flow systems are often employed to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(1-Methoxy-2-phenylprop-1-en-1-yl)oxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes with different functional groups.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution can produce a variety of functionalized silanes.
Scientific Research Applications
(1-Methoxy-2-phenylprop-1-en-1-yl)oxysilane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the synthesis of bioactive molecules and as a protecting group for alcohols and amines.
Industry: The compound is used in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism by which (1-Methoxy-2-phenylprop-1-en-1-yl)oxysilane exerts its effects involves the formation of stable carbon-silicon bonds. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved include interactions with various enzymes and receptors, leading to the formation of desired products in synthetic reactions.
Comparison with Similar Compounds
Similar Compounds
(1-Methoxy-2-methylprop-1-en-1-yl)oxysilane: Similar in structure but with a methyl group instead of a phenyl group.
1-Phenylprop-2-en-1-one: A related compound with a different functional group.
Uniqueness
(1-Methoxy-2-phenylprop-1-en-1-yl)oxysilane is unique due to its phenyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific synthetic applications where the phenyl group plays a crucial role.
Properties
CAS No. |
40195-28-6 |
|---|---|
Molecular Formula |
C13H20O2Si |
Molecular Weight |
236.38 g/mol |
IUPAC Name |
(1-methoxy-2-phenylprop-1-enoxy)-trimethylsilane |
InChI |
InChI=1S/C13H20O2Si/c1-11(12-9-7-6-8-10-12)13(14-2)15-16(3,4)5/h6-10H,1-5H3 |
InChI Key |
VUINKDCMZKDQSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(OC)O[Si](C)(C)C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



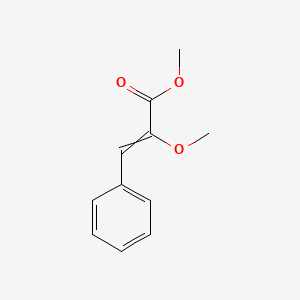

![Ethanol, 2-[methyl[4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B14669560.png)

![Ethyl 2-[4-(4-chlorophenoxy)phenoxy]-2-methylpropanoate](/img/structure/B14669586.png)
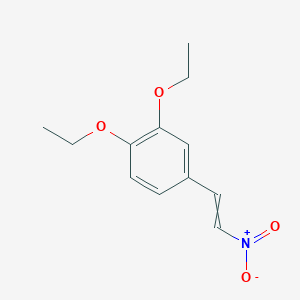
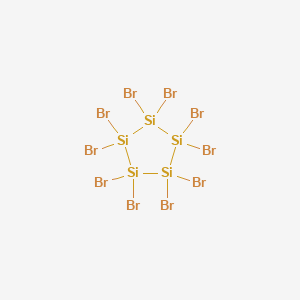
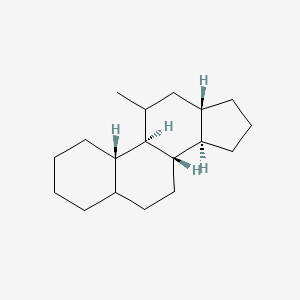

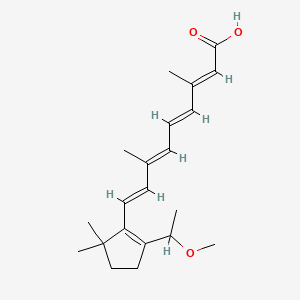
![(8R,9S,13S,14S)-3-hydroxy-13-methyl-2,4-dinitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B14669629.png)


